4-Fluorobenzoic acid
Overview
Description
4-Fluorobenzoic acid (p-fluorobenzoic acid) is an organic compound with the formula C7H5FO2 . This colourless solid is a derivative of benzoic acid carboxylic acid and is used as an intermediate in organic synthesis . For instance, it is used to synthesize N-cuccinimidyl 4-[18F]-fluorobenzoate, which is used for the 18 F labeling of antibodies .
Synthesis Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was synthesized and characterized by elemental analyses, spectral studies (FT -IR, NMR, HRMS) and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular formula of 4-Fluorobenzoic acid is C7H5FO2. It has an average mass of 140.112 Da and a Monoisotopic mass of 140.027359 Da .Chemical Reactions Analysis
4-Fluorobenzoic acid is used as an intermediate in organic synthesis . For instance, it is used to synthesize N-cuccinimidyl 4-[18F]-fluorobenzoate, which is used for the 18 F labeling of antibodies . It has been used in high-resolution charge density study .Physical And Chemical Properties Analysis
4-Fluorobenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 253.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 51.9±3.0 kJ/mol and a flash point of 107.2±19.8 °C . The index of refraction is 1.537 .Scientific Research Applications
Bacterial Degradation
4-Fluorobenzoic acid has been studied in the context of bacterial degradation. Certain bacterial strains can use 4-fluorobenzoic acid as their sole carbon and energy source. For instance, Alcaligenes and Pseudomonas strains degrade this substrate via 4-fluorocatechol, releasing fluoride from fluorobenzoate. Aureobacterium strain RHO25 shows a unique pathway for the degradation of 4-fluorobenzoate via 4-hydroxybenzoate and 3,4-dihydroxybenzoate (Oltmanns, Müller, Otto, & Lingens, 1989).
Radiochemistry
4-Fluorobenzoic acid is used in radiochemistry, particularly in the preparation of 4-[18F]fluorobenzoic acid ([18F]FBA) and its activated form N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) for medical imaging applications. This process is highly reproducible and fully automated, demonstrating the compound's potential in diagnostic applications (Mařı́k & Sutcliffe, 2007).
Cholinesterase Inhibitors
4-Fluorobenzoic acid derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases. These compounds show promise in the treatment of diseases like Alzheimer's, where cholinesterase activity is a significant factor (Szymański, Markowicz, Bajda, Malawska, & Mikiciuk-Olasik, 2012).
Environmental Implications
In environmental research, the biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid has been studied. Understanding this transformation is vital for managing waste streams containing these compounds in biological wastewater treatment plants (Freitas dos Santos et al., 2004).
Bioaugmentation
4-Fluorobenzoic acid is also involved in studies of bioaugmentation, particularly in the treatment of transient 4-fluorocinnamic acid shock loads in biological systems. This research has implications for environmental biotechnology and waste management (Amorim et al., 2013).
Crystallography
In the field of crystallography, 4-fluorobenzoic acid forms co-crystals and salts with various heteroaromatic nitrogenous bases. These studies are essential for understanding molecular interactions and designing new materials (Sikorski & Trzybiński, 2013).
Safety And Hazards
4-Fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDXOIZLAWGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Record name | 4-fluorobenzoic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-fluorobenzoic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
499-90-1 (mono-hydrochloride salt) | |
Record name | p-Fluorobenzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456224 | |
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DSSTOX Substance ID |
DTXSID9060023 | |
Record name | Benzoic acid, 4-fluoro- | |
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Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | p-Fluorobenzoic acid | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | p-Fluorobenzoic acid | |
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Product Name |
4-Fluorobenzoic acid | |
CAS RN |
456-22-4 | |
Record name | 4-Fluorobenzoic acid | |
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Record name | p-Fluorobenzoic acid | |
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Record name | 4-FLUOROBENZOIC ACID | |
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Record name | Benzoic acid, 4-fluoro- | |
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Record name | Benzoic acid, 4-fluoro- | |
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Record name | 4-fluorobenzoic acid | |
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Record name | 4-Fluorobenzoic Acid | |
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Record name | P-FLUOROBENZOIC ACID | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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